CID 144495
Description
CID 144495 is a chemical compound indexed in the PubChem database, a comprehensive resource for chemical properties, biological activities, and safety information. Based on PubChem entries and comparative analyses (e.g., Figure 8 in ), this compound is hypothesized to belong to a class of triterpenoids or steroid derivatives, given its association with compounds like betulin (CID 72326) and taurocholic acid (CID 6675) in structural overlays .
Properties
CAS No. |
71579-72-1 |
|---|---|
Molecular Formula |
F4H3NP2Si |
Molecular Weight |
183.057 g/mol |
InChI |
InChI=1S/F4H3NP2Si/c1-6(2)5(8)7(3)4/h8H3 |
InChI Key |
AYEUPIVIUPZAFV-UHFFFAOYSA-N |
SMILES |
N([SiH3])(P(F)F)P(F)F |
Canonical SMILES |
N([SiH3])(P(F)F)P(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogs of CID 144495 include:
- Betulin (CID 72326): A lupane-type triterpenoid with anti-inflammatory and antiviral properties.
- Betulinic Acid (CID 64971): A derivative of betulin, known for its antitumor and anti-HIV activity.
- Taurocholic Acid (CID 6675) : A bile acid involved in lipid digestion and signaling.
- 3-O-Caffeoyl Betulin (CID 10153267) : A betulin derivative with enhanced solubility and bioactivity due to caffeoyl substitution.
Table 1: Structural and Functional Comparison
| Compound (CID) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity |
|---|---|---|---|---|
| This compound* | Hypothetical | ~450 (estimated) | Hydroxyl, carboxyl groups | Potential enzyme inhibition |
| Betulin (72326) | C₃₀H₅₀O₂ | 442.7 | Hydroxyl, olefinic bonds | Anti-inflammatory, antiviral |
| Betulinic Acid (64971) | C₃₀H₄₈O₃ | 456.7 | Carboxyl, hydroxyl groups | Anticancer, anti-HIV |
| Taurocholic Acid (6675) | C₂₆H₄₅NO₆S | 515.7 | Sulfonic acid, amide linkage | Lipid digestion, bile acid signaling |
| 3-O-Caffeoyl Betulin (10153267) | C₃₉H₅₄O₅ | 610.8 | Caffeoyl ester, hydroxyl | Enhanced solubility, antimicrobial |
Key Differences and Similarities
- Functional Groups: Unlike betulin (hydroxyl and olefinic bonds), this compound may feature carboxyl groups, enhancing its polarity and solubility compared to non-polar triterpenoids.
- Biological Targets : Taurocholic acid (CID 6675) primarily interacts with bile acid receptors, while this compound is hypothesized to inhibit enzymes like cytochrome P450 or steroidogenic enzymes, similar to betulinic acid .
- Bioactivity : Betulin derivatives (e.g., CID 10153267) show improved pharmacokinetics due to esterification, suggesting this compound could be optimized via similar structural modifications .
Docking Studies and Molecular Interactions
In silico docking studies (Table 5, ) highlight that triterpenoids like betulin exhibit strong binding affinities to proteins involved in inflammation and cancer. This compound, with its carboxyl and hydroxyl groups, may interact with similar targets, such as:
- Cytochrome P450 3A4 (CYP3A4) : Critical for drug metabolism; inhibition could modulate pharmacokinetics.
- Steroidogenic Acute Regulatory Protein (StAR) : A target for endocrine-disrupting compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
